2-Imino-5-methyl-4-phenyl-4-[(propan-2-ylideneamino)oxy]-3-oxabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile
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Overview
Description
2-Imino-5-methyl-4-phenyl-4-[(propan-2-ylideneamino)oxy]-3-oxabicyclo[310]hexane-1,6,6-tricarbonitrile is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-5-methyl-4-phenyl-4-[(propan-2-ylideneamino)oxy]-3-oxabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile involves multiple steps. The starting materials typically include phenyl derivatives and nitriles. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the bicyclic structure. For instance, the use of pyridine as a solvent and the application of heat can promote the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Imino-5-methyl-4-phenyl-4-[(propan-2-ylideneamino)oxy]-3-oxabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and the presence of an oxidizing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-Imino-5-methyl-4-phenyl-4-[(propan-2-ylideneamino)oxy]-3-oxabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-Imino-5-methyl-4-phenyl-4-[(propan-2-ylideneamino)oxy]-3-oxabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(methylthio)-2-morpholinopropiophenone: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with distinct chemical properties and applications.
Properties
Molecular Formula |
C18H15N5O2 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-imino-5-methyl-4-phenyl-4-(propan-2-ylideneamino)oxy-3-oxabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile |
InChI |
InChI=1S/C18H15N5O2/c1-12(2)23-25-18(13-7-5-4-6-8-13)15(3)16(9-19,10-20)17(15,11-21)14(22)24-18/h4-8,22H,1-3H3 |
InChI Key |
AZSRYZCKCCBBQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC1(C2(C(C2(C(=N)O1)C#N)(C#N)C#N)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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